2-Methyl-4-Aminopyridine
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Overview
Description
2-Methyl-4-Aminopyridine, also known as 2-Amino-4-methylpyridine, is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a methyl group at the fourth position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methyl-4-Aminopyridine involves the reduction of 2-Methyl-4-nitropyridine. This process typically includes the following steps:
Condensation Reaction: Diethyl malonate reacts with an alkali metal to form a salt, which then undergoes a condensation reaction with 2-chloro-4-nitropyridine in a toluene solution.
Decarboxylation: The resulting product undergoes decarboxylation under acidic conditions to yield 2-Methyl-4-nitropyridine.
Hydrogenation Reduction: 2-Methyl-4-nitropyridine is then reduced using hydrogen in the presence of a palladium on carbon (Pd/C) catalyst and methanol as a solvent, resulting in this compound.
Industrial Production Methods: In industrial settings, the preparation of this compound can involve the ammonolysis of 2-chloropyridine-4-methyl alcohol. This method includes:
Esterification: 2-chloropyridine-4-carboxylic acid reacts with a small molecule alcohol in the presence of sulfoxide chloride to form 2-chloropyridine-4-carboxylic acid ester.
Reduction: The ester is then reduced to 2-chloropyridine-4-methyl alcohol using a reducing agent.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-Aminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is typically employed.
Substitution: Reagents like bromine or sodium nitrite in acidic conditions are used for halogenation and diazotization reactions
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: this compound from 2-Methyl-4-nitropyridine.
Substitution: Various substituted pyridines depending on the reagents used
Scientific Research Applications
2-Methyl-4-Aminopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-Aminopyridine involves its interaction with specific molecular targets:
Inhibition of Nitric Oxide Synthase: It inhibits the activity of inducible nitric oxide synthase (iNOS), which plays a role in the inflammatory response.
Ligand Formation: As a ligand, it forms complexes with metal ions, influencing their electronic properties and catalytic activities.
Comparison with Similar Compounds
- 2-Amino-3-methylpyridine
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
- 2-Amino-4-picoline
Comparison:
- 2-Amino-3-methylpyridine: Similar to 2-Methyl-4-Aminopyridine but with the methyl group at the third position. It has different electronic and steric properties, affecting its reactivity and applications .
- 2-Amino-5-methylpyridine: The methyl group is at the fifth position, leading to variations in its chemical behavior and uses .
- 2-Amino-6-methylpyridine: The methyl group is at the sixth position, which influences its interaction with other molecules and its role as a ligand .
- 2-Amino-4-picoline: Another name for this compound, highlighting its structural similarity to picoline derivatives .
This compound stands out due to its specific positioning of the amino and methyl groups, which confer unique reactivity and applications in various fields.
Properties
CAS No. |
18437-58-4 |
---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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